Product packaging for Methoxyiminoacetamide(Cat. No.:CAS No. 1314995-36-2)

Methoxyiminoacetamide

Cat. No.: B2934999
CAS No.: 1314995-36-2
M. Wt: 102.093
InChI Key: SKNGHROBOKBHGJ-GORDUTHDSA-N
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Description

Methoxyiminoacetamide, most commonly known in its specific form as the fungicide Cymoxanil, is a chemical compound with the molecular formula C7H10N4O3 and a molecular weight of 198.18 g/mol . Its IUPAC name is 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide, and it is also recognized under identifiers such as CAS Registry Number 57966-95-7 . This compound is of significant interest in agricultural and environmental research primarily for its role in protecting crops from fungal diseases. It functions as a curative fungicide, used in studies concerning the control of plant pathogens . Researchers utilize this compound to investigate its mode of action, the environmental fate of fungicides, and the development of resistance in target species. Beyond its direct pesticidal application, this compound (Cymoxanil) serves as a critical reference standard in analytical chemistry. It is used to develop and validate methods for detecting and quantifying pesticide residues in soil, water, and crop samples, with studies exploring its adsorption behavior onto materials like biochar to understand and mitigate environmental contamination . The methoxyimino acetamide structure is also an important pharmacophore in agrochemical discovery, inspiring the synthesis of novel compounds with potential fungicidal activity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B2934999 Methoxyiminoacetamide CAS No. 1314995-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-methoxyiminoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-7-5-2-3(4)6/h2H,1H3,(H2,4,6)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNGHROBOKBHGJ-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methoxyiminoacetamide

Established and Novel Synthetic Routes to the Methoxyiminoacetamide Core

The construction of the this compound framework is approached through various synthetic paradigms, ranging from traditional multi-step sequences to more streamlined one-pot protocols. The choice of method often depends on the desired scale, purity, and stereochemical outcome.

Multi-Step Synthesis Strategies

Multi-step synthesis, a foundational approach in organic chemistry, allows for the controlled construction of complex molecules through a sequence of reactions with the isolation of intermediates. vapourtec.com This strategy is frequently employed for creating the this compound core, providing robust and scalable routes.

One established multi-step pathway begins with commercially available starting materials, such as o-toluoyl chloride. A four-step sequence can convert this precursor into (2-bromomethylphenyl) methoxyiminoacetic acid methyl ester, a key intermediate for certain this compound analogues. researchgate.net The process involves a cyanation reaction using sodium cyanide, followed by conversion to a keto ester, and subsequent transformations to build the methoxyiminoacetate structure before final amidation. researchgate.net

Another common multi-step synthesis starts with cyanoacetamide. This method involves a nitrosation reaction with sodium nitrite, followed by an esterification (methylation) using dimethyl sulfate (B86663) to yield 2-cyano-2-methoxyiminoacetamide. patsnap.com This intermediate is then further transformed in subsequent steps. For instance, the cyano group can be hydrolyzed to an amino group, which is then reacted with other reagents to build more complex structures. patsnap.com

A further example involves the conversion of 2-Phenoxy-α-methoxyiminobenzyl cyanide into 2-(2-phenoxyphenyl)-2-methoxyiminoacetamide. This transformation is achieved by reacting the cyanide precursor with hydrogen peroxide in the presence of sodium carbonate and a phase-transfer catalyst like tetra-n-butylammonium bromide. prepchem.com The reaction is typically performed in acetone (B3395972) and heated under reflux for several hours, yielding the final acetamide (B32628) after purification. prepchem.com

Table 1: Examples of Multi-Step Synthetic Routes

Starting Material Key Reagents/Steps Product
o-Toluoyl chloride 1. NaCN (Cyanation)2. H₂SO₄/MeOH3. Further steps (2-bromomethylphenyl) methoxyiminoacetic acid methyl ester researchgate.net
Cyanoacetamide 1. NaNO₂ (Nitrosation)2. Dimethyl sulfate (Esterification) 2-cyano-2-methoxyiminoacetamide patsnap.com

Stereocontrolled Synthesis of this compound Isomers (E/Z)

The methoxyimino group (C=N-OCH₃) can exist as two geometric isomers, (E) and (Z). The spatial arrangement of the methoxy (B1213986) group relative to the other substituents on the carbon-nitrogen double bond can significantly influence the molecule's properties. nih.gov Consequently, the stereocontrolled synthesis of a specific isomer is a critical aspect of producing this compound derivatives.

Synthetic methods can yield mixtures of (E) and (Z) isomers or be tailored to favor one over the other. For example, the synthesis of 2-(2-phenoxyphenyl)-2-methoxyiminoacetamide from its cyanide precursor resulted in a product with an E/Z ratio of 23/77, indicating a preference for the (Z)-isomer under those specific reaction conditions. prepchem.com

In other cases, synthetic routes are designed to produce a single, desired isomer. The synthesis of certain N-monosubstituted 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamides has been specifically reported to yield the (Z)-isomer. nih.gov Similarly, the synthesis of some complex heterocyclic analogues, such as (E)-2-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)-N-methylacetamide, has been designed to produce the (E)-isomer selectively. mdpi.com The control of stereochemistry is often achieved through the careful selection of catalysts, reagents, and reaction conditions that favor the formation of one geometric arrangement over the other. nih.gov

Derivatization and Functionalization of this compound

The core this compound structure serves as a scaffold for the introduction of diverse functional groups and structural motifs. Derivatization is a key strategy for modifying the properties of the parent compound by attaching various side chains, aromatic substituents, and heterocyclic systems. sigmaaldrich.com

Strategies for Side Chain and Aromatic Substituent Incorporation

A primary strategy for creating diverse this compound analogs involves the incorporation of various substituents on the molecule's side chains or on attached aromatic rings. This allows for fine-tuning of the compound's characteristics.

Research into strobilurin analogues has led to the synthesis of this compound derivatives featuring 2,2-dichlorovinyl side chains. researchgate.net These modifications are introduced to explore their biological activities. In other work, the synthesis of 2-(2-phenoxyphenyl)-2-methoxyiminoacetamide demonstrates the incorporation of a bulky phenoxyphenyl group, which is carried through from the starting material, 2-Phenoxy-α-methoxyiminobenzyl cyanide. prepchem.com The synthesis of pyrazole-containing analogues also showcases the attachment of complex substituted aromatic and heterocyclic systems to the core structure, such as a (4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl group. mdpi.com

Synthesis of Heterocyclic this compound Analogs

Integrating the this compound moiety with heterocyclic ring systems is a significant area of synthetic chemistry, leading to novel compounds with unique three-dimensional structures. mdpi.com

One prominent example is the synthesis of 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamides. This class of compounds features a 2-aminothiazole (B372263) ring, a common heterocycle in medicinal chemistry, directly attached to the carbon atom of the this compound group. nih.gov

Another complex example involves the synthesis of pyrazole (B372694) derivatives. In a multi-step process, a pyrazole intermediate is reacted with an intermediate benzyl (B1604629) bromide. mdpi.com The resulting compound is then further modified to produce the final product, such as (E)-2-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)-N-methylacetamide. mdpi.com This synthesis demonstrates a modular approach where the heterocyclic component and the this compound component are brought together through carefully planned reaction sequences. mdpi.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
(2-bromomethylphenyl) methoxyiminoacetic acid methyl ester
2-cyano-2-methoxyiminoacetamide
2-Phenoxy-α-methoxyiminobenzyl cyanide
2-(2-phenoxyphenyl)-2-methoxyiminoacetamide
2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamide
(E)-2-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)-N-methylacetamide
Cyanoacetamide
Dimethyl sulfate
Hydrogen peroxide
o-Toluoyl chloride
Sodium carbonate
Sodium cyanide
Sodium nitrite

Precursor Chemistry and Intermediate Compound Utility in this compound Synthesis

The synthesis of this compound derivatives relies heavily on the strategic use of precursor molecules and the efficient conversion through key intermediates. A compound that is part of a chemical reaction that generates another compound is known as a precursor. ptfarm.pl The choice of starting material often dictates the synthetic route and the types of substituents that can be incorporated into the final structure.

One established pathway begins with commercially available starting materials and proceeds through several well-defined intermediate stages. For instance, derivatives of the fungicide trifloxystrobin, which contain a methoxyiminoacetate core, can be synthesized from precursors that are later converted to the corresponding amide. researchgate.net A practical four-step synthesis of a key precursor, (2-bromomethylphenyl) methoxyiminoacetic acid methyl ester, starts from o-toluoyl chloride. researchgate.net This process avoids column chromatography, making it suitable for larger-scale production. researchgate.net

Another important intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, is prepared from 1-(o-tolyl)ethanone in a four-step sequence involving oxidation, esterification, oximation, and bromination. nih.gov This benzyl bromide intermediate is highly versatile, allowing for substitution reactions with various nucleophiles, such as N-arylpyrazoles, to construct complex strobilurin analogues. nih.gov

The table below outlines key precursors and the intermediates they form, illustrating the common pathways toward this compound structures.

PrecursorKey Intermediate(s)Synthetic Step/ReactionReference
o-Toluoyl chlorideBenzoyl cyanideCyanation researchgate.net
Benzoyl cyanideKeto esterTreatment with methanolic H₂SO₄/NaBr researchgate.net
1-(o-Tolyl)ethanone(E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetateFour-step sequence: oxidation, esterification, oximation, bromination nih.gov
2-(o-Tolyl)acetic acid(E)-methyl 3-methoxy-2-(o-tolyl)acrylateEsterification, condensation, methylation nih.gov

Catalytic Methods in this compound Synthesis and Modification

Catalysis, the process of accelerating a chemical reaction with a substance (catalyst) that is not consumed, plays a vital role in the synthesis and functionalization of this compound and its derivatives. acs.org These methods include phase-transfer catalysis for precursor synthesis and transition-metal catalysis for advanced structural modifications.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases, such as an aqueous and an organic phase. ptfarm.plwikipedia.org This is particularly useful in the early stages of synthesis. For example, in the conversion of o-toluoyl chloride to benzoyl cyanide, the quaternary ammonium (B1175870) salt Aliquat 336 is used as a phase-transfer catalyst to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. researchgate.netwikipedia.org

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org In the context of this compound, these methods have been employed for both the synthesis of complex analogues and the direct functionalization of the core structure.

Suzuki-Miyaura Coupling: This reaction has been used to synthesize intermediates for strobilurin analogues. For example, (E)-methyl 3-methoxy-2-(o-tolyl)acrylate can be prepared from 1-bromo-2-methylbenzene and (E)-methyl 3-methoxyacrylate using a Pd(PPh₃)₄ catalyst, although this method can require harsh conditions and expensive reagents. nih.gov

C-H Functionalization: More advanced methods focus on the direct modification of C-H bonds. A notable example is the palladium-catalyzed C-H acetoxylation of 2-methoxyimino-2-aryl-acetamides, which offers excellent regioselectivity and broad substrate scope. nih.gov Similarly, palladium catalysis enables the γ-arylation of amino acid derivatives bearing a specific directing group, showcasing the potential for remote C(sp³)–H functionalization in related structures. researchgate.net

Other Catalytic Methods: Simple acid-binding agents can also be considered catalysts in a broader sense as they facilitate reactions. In the synthesis of various strobilurin analogues, potassium carbonate (K₂CO₃) is frequently used as a base to enable the substitution reaction between N-arylpyrazoles and benzyl bromide intermediates. nih.gov

The following table summarizes some of the catalytic methods applied in the synthesis and modification of methoxyiminoacetamides and their precursors.

Catalyst TypeSpecific CatalystReactionSubstrate/PrecursorReference
Phase-Transfer CatalystAliquat 336Cyanationo-Toluoyl chloride researchgate.net
Palladium CatalystPd(OAc)₂C-H Acetoxylation2-Methoxyimino-2-aryl-acetamide nih.gov
Palladium CatalystPd(PPh₃)₄Suzuki-Miyaura Coupling1-Bromo-2-methylbenzene nih.gov
Base (Acid-binding agent)K₂CO₃SubstitutionN-arylpyrazoles and benzyl bromides nih.gov

Mechanistic Organic Chemistry of Methoxyiminoacetamide Reactions

Investigation of Reaction Mechanisms

The hydrolytic degradation of methoxyiminoacetamide derivatives, such as the fungicide cymoxanil (B33105) (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino) acetamide), has been investigated to understand their environmental persistence. researchgate.netnih.gov Studies in sterile aqueous solutions reveal that the degradation is significantly influenced by pH and temperature. researchgate.net

Three primary competing degradation pathways have been proposed for the hydrolysis of cymoxanil, with the first two accounting for approximately 90% of the breakdown. researchgate.netnih.gov

Pathway I: This pathway, which is dominant in the pH range of 5-7, involves an initial intramolecular cyclization of the parent compound. researchgate.net This cyclization leads to the formation of 1-ethyldihydro-6-imino-2,3,5(3H)-pyrimidinetrione-5-(O-methyloxime). researchgate.netnih.gov This intermediate then undergoes further degradation. researchgate.net

Pathway II: This pathway involves a direct hydrolytic cleavage of the C-1 amide bond. researchgate.netnih.gov This reaction yields cyano(methoxyimino) acetic acid as a primary product. researchgate.netnih.gov

Pathway III: A third, less prominent pathway begins with a different cyclization to form 3-ethyl-4-(methoxyimino)-2,5-dioxo-4-imidazolidinecarbonitrile. researchgate.netnih.gov This intermediate is unstable and rapidly degrades to 1-ethyl-5-(methoxyimino)-2,4-imidazoline-2,4-dione. researchgate.netnih.gov

Ultimately, all three proposed pathways converge, leading to the formation of oxalic acid as a final polar metabolite. researchgate.netnih.gov The degradation in basic solutions is proposed to proceed through a base-catalyzed mechanism involving the formation of an anion structure of the parent compound. researchgate.net

The this compound functional group is structurally related to nitrones, which are known to participate in [3+2] cycloaddition reactions. organicreactions.org This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the combination of a 1,3-dipole (the nitrone) with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring, such as an isoxazolidine (B1194047). wikipedia.org

The mechanism of the [3+2] nitrone-olefin cycloaddition is a concerted, pericyclic process. wikipedia.org The regioselectivity of the reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org The outcome depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org

For electron-rich olefins: When the alkene (dipolarophile) bears an electron-donating group, the dominant interaction is between the HOMO of the dipolarophile and the LUMO of the nitrone. This alignment favors the formation of a 5-substituted isoxazolidine product. wikipedia.org

For electron-poor olefins: Conversely, when the dipolarophile is substituted with an electron-withdrawing group, the HOMO of the nitrone and the LUMO of the dipolarophile become the key interacting orbitals. This leads preferentially to the 4-substituted isoxazolidine regioisomer. wikipedia.org

In some systems, a reaction cascade can be designed where a nitrone intermediate is formed in situ from precursors like a hydroxylamine (B1172632) and an aldehyde, which is then immediately trapped by a pendant olefin in an intramolecular [3+2] cycloaddition to form a stable bicyclic isoxazolidine product. scholaris.ca Such reactions have been explored for their utility in bioconjugation due to their ability to form stable covalent bonds under physiological conditions. scholaris.canih.gov

Redox reactions are chemical reactions that involve the transfer of electrons between species, resulting in a change in their oxidation states. ncert.nic.inlibretexts.org Radical chemistry involves reactive intermediates that possess unpaired electrons. nih.gov While specific studies on the redox and radical chemistry of this compound itself are not extensively detailed in the provided sources, the functional groups present suggest potential reactivity through these mechanisms.

The generation of radical intermediates in organic synthesis can be achieved through various methods, including the use of radical initiators, metal-mediated processes, or photoredox catalysis. nih.govrsc.org The methoxyimino functional group could potentially participate in such reactions. For instance, single-electron transfer (SET) processes, which are central to photoredox catalysis, can generate radical intermediates from a wide range of precursors. rsc.org It is conceivable that the this compound system could be targeted by an appropriate photocatalyst or a chemical oxidant/reductant to initiate a radical cascade. acs.org

Furthermore, the nitrogen-oxygen single bond within the methoxyimino group could be susceptible to homolytic cleavage under energetic conditions (e.g., thermal or photochemical), generating nitrogen- and oxygen-centered radicals. The resulting radical intermediates could then engage in subsequent C-C or C-X bond-forming reactions, which are valuable tools for constructing complex molecular systems. uni-muenster.de

Kinetic Analyses of this compound Transformations

Kinetic analysis of reactions involving this compound derivatives provides quantitative insight into their transformation rates and the factors that influence them. nih.gov

The hydrolytic degradation of the derivative cymoxanil follows first-order kinetics, with rates that are highly dependent on both pH and temperature. researchgate.netnih.gov The reaction is significantly faster in alkaline conditions compared to acidic or neutral conditions. nih.govnih.gov For example, at 25°C, the half-life of cymoxanil is only 31 minutes at pH 9, whereas it extends to 722 days at pH 2.8. researchgate.netnih.gov

The effect of temperature on the hydrolysis rate is characterized by the Arrhenius equation, with a calculated activation energy of 117.1 kJ mol⁻¹. researchgate.netnih.gov This value indicates a strong temperature dependence; a 10°C rise in temperature results in an approximate 5-fold decrease in the degradation half-life. researchgate.netnih.gov

Table 1: Hydrolysis Kinetics of Cymoxanil at 25°C

pHRate Constant (k) (days⁻¹)Half-Life (t₁/₂) (days)
2.80.00096722
5.00.0036192.5
7.00.135.3
9.032.20.0215 (31 minutes)

Data sourced from studies on cymoxanil hydrolysis. researchgate.netnih.govresearchgate.net

In the context of cycloaddition reactions, kinetic studies have also been performed. For a biorthogonal reaction cascade involving the formation of a nitrone followed by an intramolecular [3+2] cycloaddition, the reaction rate was evaluated under physiological conditions. scholaris.ca The analysis via HPLC showed a reaction rate constant of 2.64 M⁻¹s⁻¹ at pH 7, which is comparable to other useful bioconjugation reactions. scholaris.ca

Structure Activity Relationships and Rational Design of Methoxyiminoacetamide Analogs

Identification and Role of Pharmacophoric Units within Methoxyiminoacetamide Scaffolds

The fungicidal activity of this compound and its analogs, particularly those in the strobilurin class, is largely attributed to a specific pharmacophore: the (E)-methyl β-methoxyacrylate group. researchgate.net This toxophore is essential for their mechanism of action, which involves the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex. researchgate.netresearchgate.net This binding disrupts the electron transport chain, ultimately leading to fungal cell death. researchgate.net

The core this compound scaffold can be broken down into several key pharmacophoric units:

The Methoxyimino Group: The (E)-isomer of the methoxyimino group is crucial for high fungicidal activity. The cis-configuration, in contrast, has been shown to result in lower activity. nih.gov This specific geometry is vital for the correct orientation of the molecule within the binding site of the target enzyme.

The Aromatic System (Aromatic Bridge): This part of the scaffold, often a substituted phenyl ring, plays a critical role in anchoring the molecule to the target protein. The nature and position of substituents on this ring can dramatically influence the compound's potency and spectrum of activity.

The Side Chain: Attached to the aromatic bridge, the side chain is a key area for modification to fine-tune the biological and physicochemical properties of the molecule.

Principles of Molecular Design for Enhanced Bioactivity in this compound Derivatives

The rational design of novel this compound derivatives with enhanced bioactivity hinges on the systematic modification of their core structure. Key areas for structural alteration include the aromatic bridge and the associated side chains.

Modulation of Aromatic Bridge Structural Features

The aromatic bridge, typically a phenyl ring, is a critical component for modification. Its substitution pattern significantly impacts fungicidal activity. Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties, is a common strategy to improve a molecule's characteristics. drughunter.comresearchgate.netprismbiolab.comchem-space.com

Research on methoxyiminophenylacetamide derivatives has shown that substitutions on the benzene (B151609) ring can lead to increased activity. fao.org For instance, mono-, di-, or tri-substitutions at the 2-, 3-, 4-, and/or 5-positions with halogens or lower alkyl groups have been found to enhance fungicidal effects. fao.org However, 2,6-di- or 2,3,6-tri-substituted derivatives tend to be less active. fao.org

Furthermore, the entire phenoxymethyl (B101242) group can be replaced by a 2-pyridyloxymethyl group. fao.org In such cases, mono- or di-substitutions on the pyridine (B92270) ring at the 3-, 5-, and/or 6-positions with chlorine or a trifluoromethyl group can result in good control of crop diseases. researchgate.netfao.org

Below is a table summarizing the effects of aromatic bridge modifications on the fungicidal activity of this compound derivatives.

Base ScaffoldAromatic Bridge ModificationResulting Compound ClassImpact on Fungicidal Activity
MethoxyiminophenylacetamideSubstitution on the phenyl ring (halogen, lower alkyl)Substituted phenoxymethyl derivativesIncreased activity with mono-, di-, or tri-substitutions at various positions. fao.org
MethoxyiminophenylacetamideReplacement of phenoxymethyl with pyridyloxymethylPyridyloxymethyl derivativesGood activity with specific substitutions on the pyridine ring. fao.org

Impact of Side Chain Modifications on Activity Profiles

Modifications to the side chain attached to the aromatic bridge provide another avenue for optimizing the biological activity of this compound derivatives. The introduction of different functional groups can influence factors such as binding affinity, spectrum of activity, and pharmacokinetic properties.

For example, in a series of 2-methoxy-2-(2-substituted phenyl)-N-methylacetamide derivatives, the introduction of an α-methylbenzylideneaminooxymethyl group at the 2-position of the phenylacetamide moiety was found to confer strong fungicidal activity. researchgate.net Further modifications to the benzene ring of this benzylidene moiety with halogens, methyl, ethyl, methoxy (B1213986), or difluoromethoxy groups at the 3- and/or 4-positions led to an increase in fungicidal activity. researchgate.net

The following table illustrates the impact of side chain modifications on the fungicidal activity of certain this compound analogs.

Parent CompoundSide Chain ModificationFungicidal Activity Against Sclerotinia sclerotiorum (EC50 in µg/mL)
Trifloxystrobin analog4-phenoxy>50
Trifloxystrobin analog4-chloro2.08
Trifloxystrobin analog4-bromo1.15
Trifloxystrobin analog4-methyl0.47
Trifloxystrobin analog4-methoxy1.63

Data synthesized from a study on novel strobilurin derivatives. nih.gov

These findings underscore the importance of systematic exploration of side chain modifications in the design of new and more effective this compound-based fungicides.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational chemistry plays a pivotal role in modern drug and pesticide discovery, providing powerful tools to understand and predict the relationship between molecular structure and biological activity. nih.gov For this compound analogs, methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Comparative Molecular Field Analysis (CoMFA) have been instrumental.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. kaust.edu.sa It can be employed to calculate a variety of molecular properties, such as thermodynamic stability, molecular geometry, and electronic properties like frontier molecular orbital (FMO) energy gaps and molecular electrostatic potential (MEP). kaust.edu.samdpi.com

In the context of this compound analogs, DFT can be used to:

Analyze the conformational preferences of different isomers, which is crucial given the importance of the (E)-configuration of the methoxyimino group for activity.

Calculate electronic descriptors that can be correlated with biological activity in QSAR studies.

Investigate the nature of interactions between the fungicide molecule and its target protein at an electronic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net 3D-QSAR methods, such as CoMFA and the related Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and uses partial least squares (PLS) regression to correlate these fields with their biological activities. nih.gov The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more comprehensive picture of the molecular features important for activity.

A 3D-QSAR study on novel strobilurin derivatives, which share the methoxyimino pharmacophore, revealed the following insights:

The introduction of large, electropositive groups at the 4-position of the benzene ring was beneficial for fungicidal activity. nih.gov

The introduction of small, electronegative groups at the 2-position of the benzene ring was also favorable. nih.gov

These computational models not only help to explain the observed SAR but also guide the design of new, more potent this compound analogs by predicting the activity of yet-to-be-synthesized compounds. nih.govrsc.org

Methoxyiminoacetamide As a Versatile Chemical Building Block and Scaffold

Integration of Methoxyiminoacetamide into Agrochemical Synthesis

The this compound moiety is a recognized pharmacophore in the agrochemical industry, particularly in the development of fungicides. Its integration into molecular design is a key strategy for creating compounds that can effectively control pathogenic fungi. This structural motif is closely related to the toxophores found in strobilurin fungicides, a major class of agricultural pesticides.

Strobilurin fungicides, such as the widely used Azoxystrobin (B1666510) and Kresoxim-methyl, typically contain a β-methoxyacrylate or a methoxyiminoacetate group, respectively. researchgate.netannualreviews.org These groups are crucial for their mode of action, which involves inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex. researchgate.net The this compound group is considered an effective isostere—a chemical group with similar size, shape, and electronic properties—to the methoxyacrylate and methoxyiminoacetate pharmacophores. researchgate.netmdpi.com This allows chemists to substitute it into molecular frameworks to generate novel fungicide candidates with potentially improved properties.

Research has led to the synthesis and evaluation of numerous this compound derivatives for fungicidal activity. A notable example is the fungicide Cymoxanil (B33105), chemically known as 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide. researchgate.netacs.org This compound is valued for its curative and protective action against specific plant pathogens. researchgate.net Another structural analogue, SSF 126, incorporates a methyl this compound structure and is recognized as a strobilurin analogue. annualreviews.org

Further research has explored a variety of derivatives to optimize biological activity. Studies on structure-activity relationships (SAR) have shown that modifying the side chains attached to the core this compound scaffold can lead to potent fungicidal activity. For instance, derivatives possessing 2,2-dichlorovinyl side chains have demonstrated high efficacy against several plant fungal pathogens. researchgate.net Similarly, the synthesis of 2-(substituted phenoxymethyl)phenyl-2-methoxyiminoacetamides has yielded compounds with significant fungicidal properties. researchgate.net

Compound/Derivative Class Key Structural Feature Noted Application/Activity Reference
Cymoxanil2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamideCurative and protectant fungicide researchgate.netacs.org
SSF 126Methyl this compound structureStrobilurin analogue fungicide annualreviews.org
Dichlorovinyl DerivativesThis compound with a 2,2-dichlorovinyl side chainPotent fungicidal activity against various plant pathogens researchgate.net
Phenoxymethyl (B101242) Derivatives2-(Substituted phenoxymethyl)phenyl-2-methoxyiminoacetamideFungicidal activity researchgate.net
Chloro-containing PyrazolesMethoxyimino amide moiety attached to a 1-aryl-3-oxypyrazoleFungicidal activity against Rhizoctonia solani mdpi.com

Contributions to Advanced Organic Synthesis and Scaffold Diversity

Beyond its direct role as a pharmacophore, this compound serves as a versatile building block in advanced organic synthesis. A chemical building block is a relatively simple organic molecule with reactive functional groups that allow it to be readily incorporated into the synthesis of more complex structures. sigmaaldrich.comenamine.net The this compound unit, with its combination of an amide and a methoxyimino group, offers multiple points for chemical modification, enabling the generation of diverse molecular scaffolds.

The creation of scaffold diversity is a cornerstone of modern medicinal and agrochemical research. By systematically altering the core structure of a molecule, chemists can explore a wider region of "chemical space" to find compounds with optimized activity, selectivity, and physicochemical properties. biorxiv.orgnih.gov The this compound scaffold is an excellent platform for such explorations. For example, synthetic chemists have successfully created libraries of compounds by reacting the core structure with different chemical partners. The synthesis of novel chloro-containing 1-aryl-3-oxypyrazoles bearing an oximino amide (this compound) moiety illustrates how the core unit can be linked to heterocyclic systems to produce new classes of potential fungicides. mdpi.com

This modular approach facilitates detailed structure-activity relationship (SAR) studies. By generating a series of related compounds with slight variations, researchers can identify which structural features are essential for biological activity. researchgate.net The synthesis of various strobilurin analogues from this compound precursors is a clear example of this strategy, where different aromatic bridges and side chains are attached to the core to fine-tune performance. researchgate.netgoogle.com The ability to readily create these derivatives makes this compound a valuable tool for generating molecular complexity and diversity from a common starting point.

Core Scaffold Synthetic Modification Resulting Diverse Structure Purpose/Application Reference
This compoundAttachment of a 2,2-dichlorovinyl side chainStrobilurin analoguesSAR studies for new fungicides researchgate.net
This compoundCombination with 1-aryl-1H-pyrazol-3-olsChloro-containing 1-aryl-3-oxypyrazolesDevelopment of novel fungicides mdpi.com
This compoundIntroduction of various substituted phenoxymethylphenyl groups2-(Substituted phenoxymethyl)phenyl-2-methoxyiminoacetamidesExploration of new fungicidal agents researchgate.net

Prospects in Chemical Biology Tool Development

Chemical biology aims to understand and manipulate biological systems using chemical tools. southampton.ac.uk These tools often consist of small molecules designed to interact with specific biomolecules, allowing researchers to probe their function in a native cellular environment. nih.gov While this compound has been primarily exploited for its agrochemical properties, its chemical nature presents significant prospects for its development into sophisticated chemical biology tools.

A key requirement for a chemical probe is the ability to be modified with reporter groups (e.g., fluorophores, biotin) or reactive handles for target identification. The this compound scaffold contains sites, such as the amide nitrogen or the aromatic rings of its derivatives, that could be functionalized with linkers to attach such moieties. This would allow for the creation of probes to visualize the subcellular localization of their protein targets or to isolate and identify binding partners.

Given that the methoxyimino moiety is known to interact with specific protein complexes like the cytochrome bc1 complex, researchgate.net a probe based on this scaffold could be designed to specifically target this enzyme. By incorporating a photoreactive group, such as a diazirine, onto the this compound framework, a "photo-affinity probe" could be created. nih.gov Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling unambiguous identification and characterization of the binding site. Furthermore, the inclusion of a bioorthogonal handle, like an alkyne or azide, would allow for the attachment of various reporter tags in a highly selective manner within a complex biological sample using click chemistry. nih.gov

Although no such tools based on this compound have been reported to date, its proven bioactivity and synthetic tractability make it a promising candidate for future development in this area. Such tools could provide deeper insights into the mechanisms of fungicide action and resistance, and potentially identify new biological targets.

Potential Modification Type of Handle/Group Resulting Tool Prospective Application Reference
Attachment of a fluorophore via a linkerReporter GroupFluorescent ProbeVisualizing target protein localization in cells nih.gov
Incorporation of a diazirine groupPhotoreactive GroupPhoto-affinity Labeling ProbeCovalently labeling and identifying binding proteins nih.gov
Incorporation of an alkyne or azideBioorthogonal HandleClickable Chemical ProbeTagging and enrichment of target proteins from cell lysates nih.gov

Advanced Analytical and Characterization Methodologies for Methoxyiminoacetamide Research

Spectroscopic Techniques for Elucidating Methoxyiminoacetamide Structure (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques are powerful tools for determining the precise molecular structure of chemical compounds. In the study of this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights into the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide information about the chemical environment of each atom. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum, chemists can piece together the molecular puzzle.

For this compound derivatives, ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For instance, in the related compound 2-cyano-N-arylacetamide, characteristic signals for the amide (-NH), aromatic (Ar-H), and methylene (-CH2) protons are observed in specific chemical shift ranges. ekb.eg The methoxy (B1213986) group (-OCH₃) in this compound would typically produce a sharp singlet in the ¹H NMR spectrum.

Representative ¹H and ¹³C NMR Data for Cyanoacetamide Derivatives

Functional Group Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
Amide (NH) 8.0 - 8.5 160 - 165 (C=O)
Aromatic (Ar-H) 7.0 - 8.0 115 - 140
Methoxy (OCH₃) ~3.8 55 - 60
Methylene (CH₂) ~4.3 40 - 50
Nitrile (CN) - 115 - 120

Note: Data is representative of cyanoacetamide structures and may vary based on the specific molecule and solvent. ekb.egnih.gov

X-ray Crystallography

X-ray crystallography is an unparalleled technique for determining the exact three-dimensional structure of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, scientists can generate an electron density map and build a precise model of the atomic arrangement, including bond lengths and angles.

The crystal structure of the this compound derivative, Cymoxanil (B33105) (2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide), has been determined using this method. ekb.eg This analysis provides definitive proof of its molecular structure and conformation in the solid state. Such data is crucial for understanding intermolecular interactions and for computational modeling studies.

Crystallographic Data Summary for a this compound Derivative (Cymoxanil)

Parameter Value
Compound Name Cymoxanil
Molecular Formula C₇H₁₀N₄O₃
Database ID CCDC 207046
Crystal System Monoclinic
Space Group P2₁/c

Source: Cambridge Structural Database via PubChem. ekb.eg

Chromatographic Separations and Purity Determination in this compound Chemistry (e.g., HPLC, TLC, GC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. For this compound and its derivatives, various chromatographic methods are employed to ensure product purity and monitor reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound derivatives. It utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase).

Reversed-phase HPLC is commonly used for the analysis of Cymoxanil. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile. The separation is based on the differential partitioning of the analyte between the two phases. Purity is assessed by the presence of a single major peak, and quantification is achieved by comparing the peak area to that of a known standard.

Typical HPLC Parameters for this compound Derivative (Cymoxanil) Analysis

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile / Water mixture (e.g., 30:70 v/v)
Detection UV Absorbance at 240-254 nm
Flow Rate 1.0 mL/min

Source: Various analytical methods for Cymoxanil.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. chemicalbook.comniscpr.res.in A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent (like silica gel), and the plate is placed in a sealed chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it separates the sample components based on their differential affinity for the stationary and mobile phases. chemicalbook.com

The position of a compound is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net For instance, TLC has been used to monitor the metabolism of Cymoxanil in biological systems. t3db.ca

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. An inert gas (mobile phase) carries the vaporized sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

While this compound itself may have limited volatility, GC methods have been developed for the analysis of its derivatives, such as Cymoxanil, in complex matrices like dried hops. aga-analytical.com.pl This often involves sample extraction and cleanup steps before injection into the gas chromatograph. The method's sensitivity allows for the detection of residue levels in the parts-per-million (ppm) range. aga-analytical.com.plnist.gov

GC Method Parameters for a this compound Derivative (Cymoxanil)

Parameter Condition
Column Capillary column (e.g., DB-5)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature ramp (e.g., 100°C to 280°C)
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)

Source: Adapted from methods for Cymoxanil analysis. aga-analytical.com.plnist.gov

Emerging Research Directions and Future Perspectives in Methoxyiminoacetamide Chemistry

Sustainable and Green Chemistry Innovations in Methoxyiminoacetamide Production

The chemical industry's increasing focus on sustainability is driving innovation in the synthesis of this compound and its derivatives. The principles of green chemistry—which promote the design of products and processes that minimize the use and generation of hazardous substances—are central to this evolution. Research is actively exploring cleaner, more efficient, and economically viable production methods.

Key areas of innovation include:

Solvent Replacement: A significant green chemistry approach involves replacing conventional, often toxic, organic solvents with more environmentally benign alternatives. For example, research has demonstrated synthesis systems that utilize less-toxic solvents like 1,2-dichlorobenzene (B45396) instead of tetrachloromethane, leading to clean, rapid, and high-yielding reactions researchgate.net.

Process Optimization: Efforts are underway to develop robust and efficient synthesis routes that improve yield and purity while reducing waste. This includes improved processes for creating key intermediates, which are crucial for the synthesis of fungicides containing the this compound moiety google.com.

Catalysis: The development and use of novel catalysts can lead to more selective reactions, reducing the formation of unwanted byproducts and improving atom economy.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable resources as starting materials. While still an emerging area for complex molecules like this compound, the broader trend of using plant-derived molecules and other natural products as a basis for chemical synthesis points toward a more sustainable future leuphana.de.

These innovations are critical for reducing the environmental footprint associated with the large-scale production of agrochemicals and other specialty chemicals incorporating the this compound scaffold.

Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science

The fusion of this compound chemistry with materials science is unlocking new possibilities for advanced functional materials and delivery systems. By incorporating the this compound moiety into larger material structures, researchers can develop products with enhanced stability, controlled release profiles, and targeted activity.

A prominent example of this interdisciplinary approach is the development of advanced agrochemical formulations using nanotechnology.

Enhanced Formulations: Advances in formulation technology, such as the use of encapsulated formulations and nanocarriers, are being explored to improve the properties of Quinone outside Inhibitor (QoI) fungicides, a class that includes many this compound derivatives ugd.edu.mk. These advanced formulations can enhance translocation within plants and extend residual activity, thereby improving efficacy ugd.edu.mk.

This research provides a new perspective on overcoming the barriers of chemical stability and efficacy, with potential applications for various pesticides and bioactive molecules in agriculture and beyond nih.gov.

Theoretical Predictions and De Novo Design of this compound Architectures

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new this compound-based molecules. These in silico methods allow researchers to predict the properties and biological activity of novel compounds before they are synthesized, dramatically accelerating the discovery process.

Key computational approaches include:

De Novo Design: This involves using software programs to design novel molecular structures that fit into the active site of a biological target, such as an enzyme google.com. Programs like LUDI, LEGEND, and LeapFrog can be used to generate new chemical entities from scratch, offering a powerful method for creating innovative this compound derivatives google.comgoogle.com. The de novo design of peptides with antifungal properties is also an area of active research that can inform the design of synthetic molecules vdoc.pub.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR is a modeling technique used to establish a correlation between the chemical structure of a series of compounds and their biological activity researchgate.net. By building predictive 3D-QSAR models, scientists can understand which structural features are crucial for activity and design more potent analogs. This method has been successfully applied to strobilurin analogs to create models with high predictive abilities mdpi.com.

Molecular Docking and Simulation: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netresearchgate.net. This technique is used to screen virtual libraries of compounds and to understand how a molecule like a this compound derivative interacts with its target protein at the atomic level researchgate.netresearchgate.net. Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time researchgate.net.

Density Functional Theory (DFT): DFT studies are used to investigate the electronic structure of molecules. This theoretical approach can provide insights into the reactivity and properties of novel strobilurin analogues, helping to rationalize observed structure-activity relationships nih.gov.

These theoretical and computational strategies enable a more targeted and efficient approach to discovering the next generation of this compound architectures with optimized properties for specific applications.

Data Table of Selected this compound and Related Analogs with Reported Fungicidal Activity

Compound ClassSpecific Derivative ExampleTarget PathogenReported Activity/Finding
MethoxyiminoacetateCompound 5c (Arylpyrazole derivative with 4-Cl substitution)Rhizoctonia solaniDisplayed higher fungicidal activity compared to corresponding this compound and methoxyacrylate derivatives nih.gov.
This compoundCompound 6c (Arylpyrazole derivative with 4-Cl substitution)Rhizoctonia solaniShowed lower fungicidal activity than the corresponding methoxyiminoacetate derivative nih.gov.
Strobilurin AnalogCompound 26 (2,5-dimethylphenyl derivative)Colletotrichum orbiculare, Botrytis cinerea, Phytophthora capsiciDisplayed a growth inhibition rate (%) comparable to the commercial fungicide azoxystrobin (B1666510) mdpi.com.
Strobilurin AnalogCompounds 38-41Rhizoctonia solaniExhibited inhibition rates at 0.1 µg/mL better than the commercial fungicide pyraclostrobin (B128455) mdpi.com.
CyanoacetamideCymoxanil (B33105)Peronosporales (e.g., cucumber downy mildew)An efficient systemic fungicide, often used in combination with other fungicides nih.gov.

Q & A

Q. What is the primary antifungal mechanism of Methoxyiminoacetamide, and how can researchers experimentally validate this mechanism?

this compound inhibits fungal respiration by targeting cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. Key experimental approaches include:

  • Respirometry assays : Measure oxygen consumption in fungal isolates (e.g., Botrytis cinerea) before and after treatment .
  • Genetic knockout studies : Compare sensitivity of wild-type vs. cytochrome b-deficient fungal strains .
  • Enzyme inhibition assays : Quantify reduction in NADH dehydrogenase activity using spectrophotometry .
StudyMethodKey Finding
Tamura et al. (1999)Respirometry80% inhibition of B. cinerea respiration at 10 μM
Howell & Gilbert (1988)Mutational analysisCytochrome b mutations confer resistance

Q. What are the recommended protocols for characterizing this compound purity and structural integrity?

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Spectroscopy : Confirm structure via 1H^1H-NMR (e.g., methoxy proton signal at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at 1680–1700 cm1^{-1}) .
  • Melting point analysis : Compare experimental values with literature data (e.g., 145–147°C) .
  • Document all methods in the "Experimental" section with reagent sources and equipment specifications to ensure reproducibility .

Q. How should researchers safely handle this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and dissolution steps.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound efficacy across different fungal species or environmental conditions?

  • Controlled variable testing : Systematically vary pH, temperature, and humidity to identify stability thresholds .
  • Cross-species assays : Compare EC50_{50} values for Botrytis cinerea, Fusarium spp., and Aspergillus spp. using standardized broth microdilution (CLSI M38 guidelines) .
  • Statistical reconciliation : Apply multivariate regression to isolate confounding factors (e.g., spore density vs. temperature effects) .

Q. What strategies are effective for investigating fungal resistance mechanisms to this compound?

  • Whole-genome sequencing : Identify mutations in cytochrome b (e.g., G143A substitution) in resistant strains .
  • Proteomic profiling : Use 2D gel electrophoresis/MS to detect overexpression of efflux pumps .
  • Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains under nutrient-limited conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced antifungal activity?

  • Synthetic modifications : Introduce halogen substituents (e.g., Cl, F) to improve membrane permeability .
  • Molecular docking : Simulate binding affinity of derivatives with cytochrome bc1 using AutoDock Vina .
  • In vitro validation : Test top candidates against resistant strains in dual-plate assays .
DerivativeModificationActivity Improvement
2-Furyl analogAdded furan ring3× higher EC50_{50} vs. wild-type B. cinerea

Interdisciplinary Applications

Q. What methodological adaptations enable the use of this compound in drug delivery or material science?

  • Polymer conjugation : Synthesize this compound-poly(lactic-co-glycolic acid) (PLGA) nanoparticles for controlled release .
  • Surface functionalization : Employ click chemistry to graft derivatives onto coatings for antifungal surfaces .
  • Toxicity screening : Use Galleria mellonella larvae models to assess biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.